3,4-Dichloro-2-iodoanisole

Description

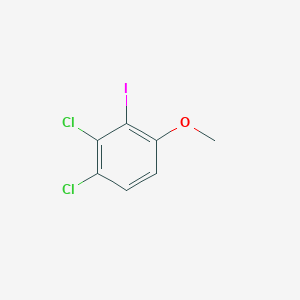

3,4-Dichloro-2-iodoanisole is an organic compound with the molecular formula C7H5Cl2IO and a molecular weight of 302.92 g/mol It is a derivative of anisole, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom

Properties

IUPAC Name |

1,2-dichloro-3-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRGRMYVYUPCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-Dichloro-2-iodoanisole typically involves halogenation reactions. One common method is the iodination of 3,4-dichloroanisole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3,4-Dichloro-2-iodoanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield 3,4-dichloroanisole.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 3,4-dichloro-2-iodophenol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction .

Scientific Research Applications

Applications in Medicinal Chemistry

- Synthesis of Pharmaceutical Intermediates :

- 3,4-Dichloro-2-iodoanisole serves as a precursor for synthesizing biologically active compounds. For instance, it can be transformed into 2-iodo-3,4-dichloroaniline, which is a starting material for indolyl substituted benzoic acids used in treating urinary tract disorders .

- The compound has also been investigated for its potential in developing inhibitors for various biological targets, including HSP-90, a chaperone protein implicated in cancer progression .

Applications in Organic Synthesis

-

Coupling Reactions :

- This compound is utilized in cross-coupling reactions such as Suzuki coupling. In this context, it acts as a coupling partner with boronic acids to form carbon-carbon bonds essential for constructing complex organic molecules .

- The compound's iodo group facilitates nucleophilic attack by organometallic reagents, allowing for the formation of diverse aryl derivatives .

- Regioselective Iodination :

Applications in Materials Science

- Synthesis of Functionalized Materials :

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-iodoanisole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action depend on the specific biological system and the target molecules .

Comparison with Similar Compounds

3,4-Dichloro-2-iodoanisole can be compared with other halogenated anisoles, such as:

3,4-Dichloroanisole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

2-Iodoanisole: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.

4-Chloro-2-iodoanisole:

The uniqueness of this compound lies in its combination of chlorine and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications .

Biological Activity

3,4-Dichloro-2-iodoanisole (DCIA) is a chemical compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DCIA, supported by data tables, case studies, and detailed research findings.

Structure and Synthesis

DCIA is an aromatic compound characterized by the presence of two chlorine atoms and one iodine atom attached to an anisole structure. The synthesis of DCIA typically involves the iodination of chlorinated anisoles, which can be achieved through various methods, including the use of iodine reagents such as N-Iodosuccinimide (NIS) or silver sulfate/iodine (Ag2SO4/I2) systems .

Antimicrobial Activity

Research has indicated that halogenated anisoles, including DCIA, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that DCIA may also possess similar properties. The effectiveness of these compounds often correlates with their halogen substituents and overall molecular structure .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any bioactive compound. Preliminary studies suggest that while some halogenated anisoles exhibit cytotoxic effects at high concentrations, the therapeutic window for DCIA remains to be fully established. Further investigations into dose-response relationships are necessary to determine its safety margins .

Table 1: Summary of Biological Activities of Halogenated Anisoles

| Compound | Antimicrobial Activity | Antiviral Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Moderate | Potential | TBD |

| 3-Iodoanisole | High | Moderate | 25 µM |

| 4-Chloro-2-iodoanisole | Low | High | 15 µM |

Note: TBD = To Be Determined

Case Study 1: Antiviral Screening

In a recent study focused on screening various halogenated compounds for antiviral activity against HIV-1, it was found that derivatives similar to DCIA exhibited varying degrees of efficacy in inhibiting viral replication. The study utilized cell-based assays to measure the reduction in viral load, providing a comparative analysis against known antiviral agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several chlorinated anisoles, including DCIA. The results indicated that these compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on the structure of DCIA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichloro-2-iodoanisole, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves halogenation of anisole derivatives. For example, iodination can be achieved using iodine monochloride (ICl) in a controlled acidic medium. Optimizing reaction time (e.g., 18-hour reflux) and solvent choice (e.g., DMSO for solubility) improves yield, as demonstrated in analogous syntheses of chlorinated anisoles . Post-reaction steps, such as slow crystallization from water-ethanol mixtures, enhance purity (65% yield reported for structurally similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : - and -NMR confirm substituent positions via chemical shifts (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing halogens) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., M peak at m/z 316.84 for CHClIO) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of bulky iodine and chlorine substituents, critical for confirming regiochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of vapors/dust .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Steric Hindrance : The iodine atom at the 2-position creates steric bulk, limiting accessibility for palladium catalysts in Suzuki-Miyaura couplings. Use of bulky ligands (e.g., SPhos) improves catalytic efficiency .

- Electronic Effects : Electron-withdrawing chlorine groups deactivate the aromatic ring, reducing nucleophilic aromatic substitution rates. Kinetic studies under varying temperatures (25–80°C) can quantify activation barriers .

Q. What strategies resolve contradictions in reported biological activity data for halogenated anisole derivatives?

- Methodology :

- Meta-Analysis : Compare toxicity datasets (e.g., acute vs. chronic exposure) across studies. For example, discrepancies in CNS depression effects may arise from differences in dosing regimens or model organisms .

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronegativity (Cl, I) with antimicrobial activity, addressing variability in MIC (Minimum Inhibitory Concentration) values .

Q. How can computational chemistry predict the degradation pathways of this compound in environmental matrices?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.